Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane
Brand Name: Vulcanchem
CAS No.: 176977-34-7
VCID: VC21300236
InChI: InChI=1S/C22H34Si2/c1-18(2)24(19(3)4,20(5)6)17-15-22-12-10-21(11-13-22)14-16-23(7,8)9/h10-13,18-20H,1-9H3
SMILES: CC(C)[Si](C#CC1=CC=C(C=C1)C#C[Si](C)(C)C)(C(C)C)C(C)C
Molecular Formula: C22H34Si2
Molecular Weight: 354.7 g/mol

Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane

CAS No.: 176977-34-7

Cat. No.: VC21300236

Molecular Formula: C22H34Si2

Molecular Weight: 354.7 g/mol

* For research use only. Not for human or veterinary use.

Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane - 176977-34-7

Specification

CAS No. 176977-34-7
Molecular Formula C22H34Si2
Molecular Weight 354.7 g/mol
IUPAC Name trimethyl-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]silane
Standard InChI InChI=1S/C22H34Si2/c1-18(2)24(19(3)4,20(5)6)17-15-22-12-10-21(11-13-22)14-16-23(7,8)9/h10-13,18-20H,1-9H3
Standard InChI Key XOYNIANNDRVRGV-UHFFFAOYSA-N
SMILES CC(C)[Si](C#CC1=CC=C(C=C1)C#C[Si](C)(C)C)(C(C)C)C(C)C
Canonical SMILES CC(C)[Si](C#CC1=CC=C(C=C1)C#C[Si](C)(C)C)(C(C)C)C(C)C

Introduction

Chemical Identity and Structural Information

Basic Identification Parameters

Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane can be identified through various standard chemical identifiers as detailed in the following table:

ParameterValue
CAS Number176977-34-7
Molecular FormulaC22H34Si2
Molecular Weight354.7 g/mol
IUPAC Nametrimethyl-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]silane
PubChem Compound ID10861172
MDL NumberMFCD23135418

The compound features a characteristic structure with silyl groups at both ends of a phenyl-diethynyl backbone, providing it with unique reactivity patterns .

Structural Descriptors and Chemical Identifiers

The precise structural information for this compound can be represented through various chemical notation systems:

Structural DescriptorValue
Standard InChIInChI=1S/C22H34Si2/c1-18(2)24(19(3)4,20(5)6)17-15-22-12-10-21(11-13-22)14-16-23(7,8)9/h10-13,18-20H,1-9H3
Standard InChIKeyXOYNIANNDRVRGV-UHFFFAOYSA-N
SMILESCC(C)Si(C(C)C)C(C)C
Canonical SMILESCC(C)Si(C(C)C)C(C)C

These identifiers provide a standardized way to represent the compound's structure in chemical databases and literature .

Physical and Chemical Properties

Physical Characteristics

The physical properties of Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane are important for understanding its behavior in various chemical applications:

PropertyValue
Physical StateNot specified in available data
Storage Condition2-8°C
SensitivityIRRITANT
Exact Mass354.21990415 Da
Monoisotopic Mass354.21990415 Da

The compound requires refrigerated storage conditions, indicating potential instability at higher temperatures .

Computed Molecular Properties

Computational analysis provides additional insights into the molecule's chemical behavior:

PropertyValue
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count7

The absence of hydrogen bond donors and acceptors suggests limited hydrogen bonding capabilities, while the seven rotatable bonds indicate considerable conformational flexibility .

Applications in Chemical Synthesis

Cross-Coupling Reactions

Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane serves as a valuable component in organic synthesis, particularly in:

  • Sonogashira cross-coupling reactions for forming carbon-carbon bonds between unsaturated organic compounds

  • Selective transformation of complex molecules through orthogonal protection/deprotection strategies

  • Step-wise construction of extended π-conjugated systems through sequential coupling steps

The presence of both trimethylsilyl and triisopropylsilyl protecting groups on the terminal alkynes allows for selective deprotection, enabling controlled sequential coupling reactions.

Role as Intermediates and Building Blocks

This compound functions as:

  • A protected building block in multi-step synthetic pathways

  • An intermediate in the synthesis of more complex molecules with extended conjugation

  • A precursor for materials with applications in organic electronics and optoelectronics

  • A component in the development of molecular wires and other linear conjugated systems

The silyl groups serve as protecting groups that can be selectively removed under specific conditions, allowing for controlled functionalization of the alkyne moieties.

Stock Solution Preparation

For research applications, proper preparation of stock solutions is essential. The following table provides guidance for preparing solutions of various concentrations:

Concentration1 mg5 mg10 mg
1 mM3.9283 mL19.6417 mL39.2835 mL
5 mM0.7857 mL3.9283 mL7.8567 mL
10 mM0.3928 mL1.9642 mL3.9283 mL

This information is particularly valuable for researchers preparing solutions for experimental work .

Related Compounds and Structural Analogs

Homologous Series

Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane belongs to a family of compounds with varying conjugation lengths:

  • Triisopropyl((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane (CAS 176977-36-9, C38H42Si2, MW 554.9 g/mol) - Contains three additional phenylethynyl units in the backbone

  • Silane, trimethyl[[4-[[4-[[4-[[4-[[tris(1-methylethyl)silyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]- (CAS 176977-40-5) - An extended analog with five phenyl rings in the conjugated backbone

These compounds differ in the number of phenylethynyl units separating the terminal silyl groups, resulting in varying conjugation lengths and potentially different electronic properties .

Structural Significance

The structural variations within this family of compounds are significant because:

  • Longer conjugated systems typically exhibit different optical and electronic properties

  • Extended π-conjugation can lead to changes in absorption/emission wavelengths

  • Longer molecular chains may display different reactivity patterns and solubility profiles

  • The accessibility of different chain lengths enables fine-tuning of properties for specific applications

These structural analogs demonstrate the versatility of the basic silyl-terminated phenylethynyl building blocks in constructing molecules with tailored properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator